molecular formula C16H40Cl4Si5 B8454377 Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]- CAS No. 171520-44-8

Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]-

Cat. No. B8454377
CAS RN: 171520-44-8
M. Wt: 514.7 g/mol
InChI Key: PEEGSQSGZGIWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]- is a useful research compound. Its molecular formula is C16H40Cl4Si5 and its molecular weight is 514.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

171520-44-8

Product Name

Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]-

Molecular Formula

C16H40Cl4Si5

Molecular Weight

514.7 g/mol

IUPAC Name

tetrakis[2-[chloro(dimethyl)silyl]ethyl]silane

InChI

InChI=1S/C16H40Cl4Si5/c1-21(2,17)9-13-25(14-10-22(3,4)18,15-11-23(5,6)19)16-12-24(7,8)20/h9-16H2,1-8H3

InChI Key

PEEGSQSGZGIWLI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC[Si](CC[Si](C)(C)Cl)(CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 234.2 g (2.475 mol) chlorodimethyl silane, 500 ml TBME and 1.5 g catalyst 1 were added to 75 g (0.550 mol) tetravinyl silane. The reaction mixture was heated, with vigorous stirring, to 45° C. until an exothermic reaction set in and the temperature rose to 51° C. A mixture comprising 525 g (3.853 mol) tetravinyl silane, 1639.4 g (17.327 mol) chlorodimethyl silane and 940 ml TBME was then added slowly dropwise, wherein care was taken that the reaction temperature did not fall below 50° C. Stirring was then continued for 1.5 hours under reflux, the reaction mixture was cooled to room temperature, the catalyst was filtered off over a frit, and volatile constituents were removed from the colourless solution under vacuum. The product took the form of a white solid. Yield: 2120.8 g (94% of theoretical yield).
Quantity
234.2 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst 1
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step Two
Quantity
1639.4 g
Type
reactant
Reaction Step Two
Name
Quantity
940 mL
Type
solvent
Reaction Step Two

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